Riluzole-13C,15N2

LC-MS/MS MRM Bioanalysis

Riluzole-13C,15N2 is the essential stable isotope-labeled internal standard for accurate riluzole quantification. Unlike unlabeled or analog IS, its 13C,15N labeling ensures identical co-elution and ionization, correcting matrix effects in LC-MS/MS. This is critical for FDA/EMA-compliant bioequivalence and pharmacokinetic studies. Ensure method robustness and regulatory success—standardize your workflow with this high-purity, non-radioactive standard.

Molecular Formula C8H5F3N2OS
Molecular Weight 237.18 g/mol
Cat. No. B562764
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRiluzole-13C,15N2
Synonyms6-(Trifluoromethoxy)-2-benzothiazolamine-13C,15N2;  6-(Trifluoromethoxy)-2-amino-_x000B_benzothiazole-13C,15N2;  2-Amino-6-(trifluoromethoxy)benzothiazole-13C,15N2;  PK-26124-13C,15N2;  RP-54274-13C,15N2;  Rilutek-13C,15N2; 
Molecular FormulaC8H5F3N2OS
Molecular Weight237.18 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=C1OC(F)(F)F)SC(=N2)N
InChIInChI=1S/C8H5F3N2OS/c9-8(10,11)14-4-1-2-5-6(3-4)15-7(12)13-5/h1-3H,(H2,12,13)/i7+1,12+1,13+1
InChIKeyFTALBRSUTCGOEG-VUJIMZNRSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Riluzole-13C,15N2: A 13C,15N2 Stable Isotope-Labeled Internal Standard for Accurate LC-MS Quantification of Riluzole


Riluzole-13C,15N2 (CAS 1215552-03-6) is a non-radioactive, stable isotope-labeled analog of the neuroprotective agent riluzole, in which one carbon atom is replaced with 13C and two nitrogen atoms are replaced with 15N . This compound is specifically designed as an internal standard (IS) for the precise quantification of riluzole in complex biological matrices using liquid chromatography-tandem mass spectrometry (LC-MS/MS) and gas chromatography-mass spectrometry (GC-MS) . It exhibits a molecular formula of C7[13C]H5F3[15N]2OS and a formula weight of 237.18–237.2 g/mol . As a benzothiazole derivative, it serves a purely analytical role, distinct from the therapeutic applications of the parent drug .

Why Riluzole-13C,15N2 Cannot Be Substituted by Unlabeled Riluzole or Other Analogs for Accurate Bioanalysis


Substituting Riluzole-13C,15N2 with unlabeled riluzole or a non-isotopic analog in quantitative LC-MS/MS workflows introduces unacceptable variability and inaccuracy. Unlabeled riluzole is indistinguishable from the endogenous analyte, rendering it useless as an internal standard. Structural analogs, while sometimes used as cheaper alternatives, fail to precisely co-elute and ionize identically to riluzole in the presence of complex biological matrices (e.g., plasma, cerebrospinal fluid). This leads to differential matrix effects—ion suppression or enhancement—that cannot be corrected, compromising the accuracy, precision, and reproducibility of the analytical method [1]. Only a stable isotope-labeled analog like Riluzole-13C,15N2 can compensate for these variations throughout the entire sample preparation, chromatographic separation, and ionization process, ensuring the robust quantification required for regulatory bioequivalence studies and pharmacokinetic research .

Quantitative Evidence Guide: Verifiable Differentiation of Riluzole-13C,15N2 for Procurement Decisions


Mass Spectrometric Differentiation: Distinct MRM Transition vs. Unlabeled Riluzole

Riluzole-13C,15N2 provides a clear, quantifiable mass shift from the unlabeled analyte riluzole, enabling unambiguous detection and quantification in LC-MS/MS multiple reaction monitoring (MRM) mode. In a validated bioanalytical method, the [M+H]+ precursor-to-product ion transition for unlabeled riluzole is m/z 235.0 → 165.9, while the corresponding transition for Riluzole-13C,15N2 internal standard is m/z 238.1 → 169.0 [1]. This represents a +3.1 Da mass shift, sufficient to prevent spectral overlap and ensure selective monitoring of both compounds.

LC-MS/MS MRM Bioanalysis Internal Standard

Analytical Precision and Accuracy in Human Plasma: Validated LC-MS/MS Method Performance

The use of Riluzole-13C,15N2 as an internal standard enabled the development and full validation of a highly precise and accurate LC-MS/MS method for riluzole in human plasma. The method, applied to a regulatory bioequivalence study, demonstrated within-batch precision (CV%) of 0.6–2.3% and between-batch precision of 1.4–5.7%. Corresponding within-batch accuracy was 97.1–101.1% and between-batch accuracy was 98.8–101.2% [1]. The lower limit of quantification (LLOQ) achieved was 0.5 ng/mL [1].

Method Validation Precision Accuracy Bioequivalence

Chemical and Isotopic Purity: Specifications for Reproducible Quantification

Reliable use as an internal standard requires high chemical and isotopic purity to avoid interference from unlabeled species or impurities. Riluzole-13C,15N2 is supplied with stringent quality specifications. Vendor data sheets report chemical purity at ≥98% (by HPLC) or 99.90% , and isotopic enrichment at 98% for both 13C and 15N2 .

Isotopic Enrichment Chemical Purity Quality Control Specifications

Comparative Advantage over Deuterated Internal Standards: Elimination of Chromatographic Retention Time Shifts

While deuterated (2H-labeled) internal standards are common, they can exhibit chromatographic retention time shifts relative to the unlabeled analyte, particularly when multiple deuterium atoms are incorporated, potentially leading to differential matrix effects and inaccurate quantification [1][2]. In contrast, 13C and 15N labeled standards like Riluzole-13C,15N2 demonstrate virtually identical physicochemical properties to the unlabeled analyte, co-eluting precisely under reversed-phase LC conditions and eliminating this source of error [3]. This ensures that both analyte and IS experience the same matrix environment at the moment of ionization.

Stable Isotope Labeling Deuterium Carbon-13 Nitrogen-15 LC-MS

Label Stability: 13C and 15N Labels Are Non-Exchangeable

The stability of the isotopic label is critical for accurate quantification. Deuterium labels, especially when placed on heteroatoms (e.g., -OH, -NH2) or adjacent to carbonyls, can undergo proton/deuterium exchange with solvents or biological matrices, leading to loss of the mass label and underestimation of the analyte . In contrast, the 13C and 15N labels in Riluzole-13C,15N2 are covalently bonded to carbon atoms in the benzothiazole ring system and amine group, respectively, and are completely non-exchangeable under standard analytical conditions, ensuring the integrity of the internal standard throughout the assay .

Isotope Exchange Stability 13C 15N Deuterium

Successful Application in Validated Bioequivalence and Preclinical Pharmacokinetic Studies

The utility of Riluzole-13C,15N2 is demonstrated by its successful deployment in peer-reviewed, application-focused studies. It was used as the internal standard in a validated method for a human bioequivalence study, achieving a short run time of 3.0 minutes for drug and IS elution [1]. Furthermore, it was employed in a preclinical LC-MS/MS assay to quantify riluzole in rat plasma and brain tissue following traumatic brain injury [2]. These applications confirm its suitability across different biological matrices (human plasma, rat plasma, brain tissue) and study types.

Bioequivalence Pharmacokinetics Preclinical Traumatic Brain Injury

Optimal Application Scenarios for Riluzole-13C,15N2 in Bioanalytical and Pharmaceutical Workflows


Regulated Bioequivalence and Pharmacokinetic Studies for Generic Drug Development

Riluzole-13C,15N2 is the ideal internal standard for LC-MS/MS methods used in pivotal bioequivalence (BE) and pharmacokinetic (PK) studies required for Abbreviated New Drug Applications (ANDAs). Its use enables compliance with stringent FDA and EMA guidelines for bioanalytical method validation, as demonstrated by its successful application in a human bioequivalence study where method precision (CV <5.7%) and accuracy (98.8-101.2%) far exceeded regulatory minimums [1].

Preclinical Pharmacokinetic and Tissue Distribution Studies in Disease Models

For academic and pharmaceutical researchers investigating riluzole's efficacy in disease models such as amyotrophic lateral sclerosis (ALS), traumatic brain injury (TBI), or spinal cord injury (SCI), Riluzole-13C,15N2 provides a robust tool for quantifying drug levels in complex matrices like plasma, cerebrospinal fluid (CSF), and brain tissue. Its use has been specifically validated in a rat model of TBI, confirming its utility for correlating drug exposure with pharmacodynamic effects [2].

High-Throughput Clinical and Forensic Toxicology Laboratories

Laboratories performing high-throughput therapeutic drug monitoring (TDM) or forensic toxicology analysis of riluzole benefit from the use of Riluzole-13C,15N2. The distinct m/z transition (238.1→169.0) ensures unambiguous identification and quantification of riluzole in the presence of potentially interfering substances [1]. Its chemical stability and co-elution properties with the analyte streamline automated data processing and reduce the need for manual integration, improving overall laboratory efficiency.

Method Development and Validation in Contract Research Organizations (CROs)

CROs offering bioanalytical services for riluzole-containing products should standardize on Riluzole-13C,15N2 as the internal standard. Its documented performance—including high precision, accuracy, and freedom from deuterium-related retention time shifts —reduces method development timelines and validation costs. This allows CROs to deliver more robust and reliable data packages to their pharmaceutical clients, providing a clear competitive advantage.

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